
N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide typically involves the cyanoacetylation of amines. This process can be carried out using different methods:
Stirring Without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The key steps include the basic cyclization of intermediates in the presence of suitable catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions with different reagents.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenyl isothiocyanate, and various bidentate reagents. Reaction conditions often involve the use of solvents like DMF and toluene, and catalysts such as potassium hydroxide .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as thiophene derivatives and acrylamides .
Scientific Research Applications
N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide involves its interaction with molecular targets and pathways in biological systems. The compound’s cyano and carbonyl groups enable it to participate in various biochemical reactions, potentially leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamides and quinoline derivatives, such as N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide .
Uniqueness
N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties compared to other cyanoacetamides .
Properties
CAS No. |
855165-86-5 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(4-cyano-2,3-dimethylquinolin-6-yl)acetamide |
InChI |
InChI=1S/C14H13N3O/c1-8-9(2)16-14-5-4-11(17-10(3)18)6-12(14)13(8)7-15/h4-6H,1-3H3,(H,17,18) |
InChI Key |
GKGWNSHGQHTCKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1C#N)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



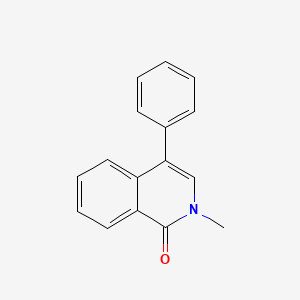

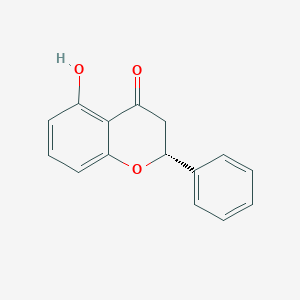

![Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B11870494.png)


![3-Phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B11870517.png)
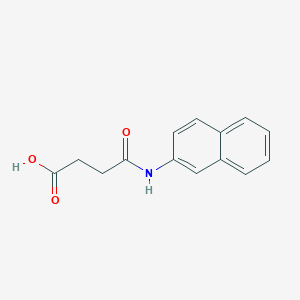
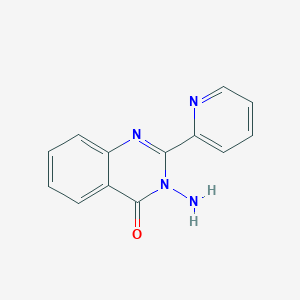
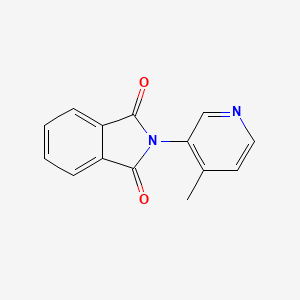
![1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11870535.png)
![Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride](/img/structure/B11870549.png)
